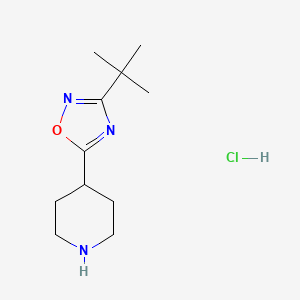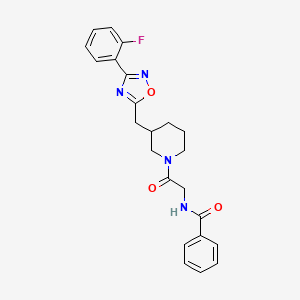
Chlorhydrate de 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science, coatings, and other industrial processes.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or protein, altering its conformation, and affecting its activity .
Biochemical Pathways
These could include signal transduction pathways, metabolic pathways, or pathways involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
These could include changes in enzyme activity, alterations in signal transduction, or effects on cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. For instance, the reaction between tert-butyl amidoxime and a suitable carboxylic acid derivative under dehydrating conditions can yield the oxadiazole ring.
-
Attachment to Piperidine: : The oxadiazole ring is then coupled with a piperidine derivative. This can be achieved through nucleophilic substitution reactions where the oxadiazole derivative reacts with a piperidine compound under basic conditions.
-
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives with varied properties.
-
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine
Uniqueness
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, such as enhanced stability or altered interaction with biological targets.
Propriétés
IUPAC Name |
3-tert-butyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPQEWUFUQSZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B2432094.png)







![4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride](/img/structure/B2432110.png)
![6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2432111.png)
![3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2432112.png)
![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)


